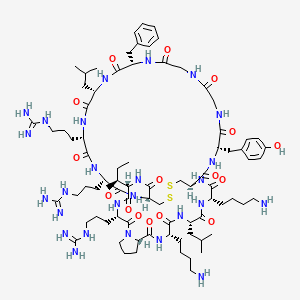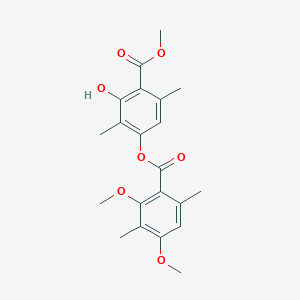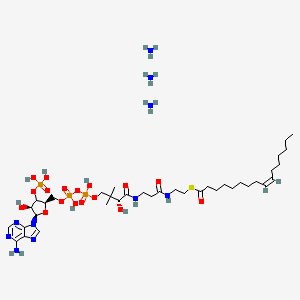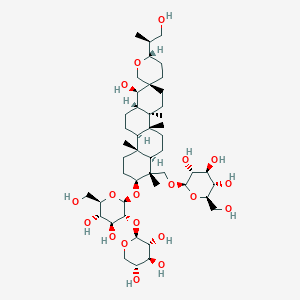
Npp1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Npp1-IN-2 is a compound that acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is an enzyme that plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation
準備方法
The synthesis of Npp1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Npp1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Npp1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of NPP1 and its effects on various biochemical pathways. In biology, this compound is employed to investigate the role of NPP1 in cellular processes such as bone mineralization and immune modulation. In medicine, this compound is explored for its potential therapeutic applications in conditions like cancer, diabetes, and calcification disorders. Additionally, this compound is used in industry for the development of novel drugs and therapeutic agents .
作用機序
Npp1-IN-2 exerts its effects by inhibiting the activity of NPP1. NPP1 is a metalloenzyme that hydrolyzes a wide range of phosphodiester bonds in nucleoside triphosphates, dinucleotides, and nucleotide sugars. By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, thereby modulating various biological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of extracellular nucleotide levels, bone mineralization, and immune responses .
類似化合物との比較
Npp1-IN-2 is unique compared to other similar compounds due to its specific inhibition of NPP1. Similar compounds include adenosine 5’-α,β-methylene-γ-thiotriphosphate, polysulfonates, polysaccharides, polyoxometalates, and small heterocyclic compounds. Among these, the polyoxometalate [TiW11CoO40]8− (PSB-POM141) is the most potent and selective NPP1 inhibitor described to date . This compound stands out due to its specific structure and mechanism of action, making it a valuable tool in scientific research and therapeutic development.
特性
分子式 |
C22H22N4OS |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
InChIキー |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)



![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)





![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)

